4-(3-Methylsulfanylphenyl)thian-4-ol
Description
4-(3-Methylsulfanylphenyl)thian-4-ol is a sulfur-containing aromatic compound characterized by a thian-4-ol (tetrahydrothiopyran-4-ol) core substituted with a 3-methylsulfanylphenyl group. The methylsulfanyl (SMe) group at the 3-position of the phenyl ring may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS2/c1-14-11-4-2-3-10(9-11)12(13)5-7-15-8-6-12/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPLNFVSVKRUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Methylsulfanylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial production methods may also include purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylsulfanylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
4-(3-Methylsulfanylphenyl)thian-4-ol has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfanylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(3-Methylsulfanylphenyl)thian-4-ol, highlighting differences in substituents, molecular properties, and research findings:
Key Comparative Insights:
Bromine in 4-(4-Bromophenyl)thian-4-ol increases molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .
Methoxy groups (e.g., in 4-(3-Chloro-6-methoxyphenyl)thian-4-ol) improve aqueous solubility, a critical factor for pharmaceutical applications .
Safety and Availability :
- Many analogs (e.g., trifluoromethyl, chloro-methoxy derivatives) are listed as discontinued, suggesting synthesis challenges or niche applications .
- The methylsulfanyl group in the target compound may offer reduced toxicity compared to halogenated analogs, though direct safety data is lacking .
Research Implications and Gaps
- Structural Activity Relationships (SAR) : Substitutions at the phenyl ring significantly modulate physicochemical properties. For instance, sulfur-containing groups (e.g., SMe) may enhance metal-binding capacity, relevant to catalysis or chelation therapy .
- Synthetic Feasibility : outlines methods for synthesizing triazole-thiol analogs, which could be adapted for thian-4-ol derivatives via halide substitution .
- Biological Potential: Pyridine-based tetrathiafulvalenes (e.g., in ) demonstrate intermolecular S···S interactions, suggesting that thian-4-ol derivatives with sulfur substituents could exhibit similar electronic properties for materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
